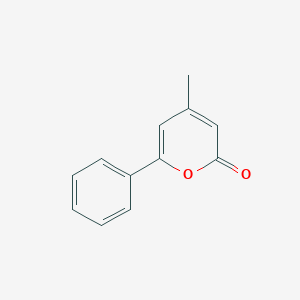

4-methyl-6-phenyl-2H-pyranone

Übersicht

Beschreibung

4-methyl-6-phenyl-2H-pyranone is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group, and it has a methyl group at the 4-position and a phenyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the pyranone ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis, which offer high efficiency, atom economy, and environmentally friendly reaction conditions.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic substitution at the C-3 and C-4 positions, facilitated by the electron-withdrawing ketone group. Key findings include:

Mechanistic Pathway :

-

Base-mediated deprotonation of malononitrile initiates nucleophilic attack at the β-carbon of α-aroylketene dithioacetals.

-

Sequential elimination of methylthiol (-SMe) and intramolecular cyclization forms 2-imino intermediates.

-

Secondary amines (e.g., piperidine) displace methylthio groups via SN2 mechanisms .

Annulation Reactions

The pyranone ring participates in regioselective annulation to construct polycyclic systems:

| Partner | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl sulfoxide (6 ) | NaHMDS, THF, −78°C | 30 min | Benzo-fused 10-membered lactone | 45% | |

| Methyl ester (16 ) | NaHMDS, THF | −40°C to rt | 12-Membered macrolactone | 68% |

Key Observations :

-

Methoxide generated during ester cleavage can induce competitive ring-opening of the pyrone to form linear diketones (e.g., 13 ) .

-

Electron-withdrawing substituents on the annulation partner enhance regioselectivity.

Oxidation and Reduction

The methyl and phenyl groups modulate redox reactivity:

Challenges :

-

Over-oxidation of the phenyl group can occur under harsh conditions.

-

Selective reduction of the ketone without affecting the aromatic ring requires controlled stoichiometry .

Ring-Opening Reactions

Base-induced ring-opening dominates under alkaline conditions:

| Base | Solvent | Temperature | Product | Byproducts | Reference |

|---|---|---|---|---|---|

| NaOH | H₂O/EtOH | Reflux | 5-Hydroxy-3-methoxy-7-phenylhept-2,4-dienoic acid | Methyl phenyl sulfide | |

| LiOH | THF/H₂O | 50°C | Linear diketone (13 ) | Methanol |

Mechanism :

-

Hydroxide attack at the carbonyl carbon generates a tetrahedral intermediate.

-

Ring cleavage yields δ-lactone derivatives or linear carboxylic acids, depending on pH .

Cyclization Reactions

The compound serves as a precursor in domino reactions for fused-ring systems:

Domino Process :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Key Intermediate in Organic Synthesis

MPhP serves as a crucial intermediate in the synthesis of various heterocyclic compounds and natural products. Its structural characteristics allow it to participate in multiple chemical reactions, including:

- Formation of N-hydroxypyridone derivatives : These derivatives have shown protective effects on astrocytes against oxidative stress, particularly hydrogen peroxide-induced toxicity .

- Synthesis of complex molecules : MPhP can be utilized in the synthesis of marine natural products and other biologically active compounds through regioselective annulation techniques .

Biological Applications

Neuroprotective Properties

Recent studies indicate that MPhP has neuroprotective effects, particularly in astrocytes. It enhances mitochondrial functionality, which is critical for protecting cells from oxidative damage. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in neurodegenerative diseases .

Antifungal Activity

MPhP and its derivatives have demonstrated antifungal properties against various plant pathogens. Research has shown that certain derivatives exhibit significant inhibitory effects on fungi such as Rhizoctonia solani and Fusarium moniliforme, making them potential candidates for agricultural applications .

Industrial Applications

Pharmaceuticals and Agrochemicals

The compound is utilized in the production of pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use as fungicides due to their low toxicity and high efficacy against plant pathogens. This positions MPhP as a valuable compound in sustainable agricultural practices .

Data Tables

| Derivative | Pathogen | Inhibition (%) at 100 μg/ml |

|---|---|---|

| 4-Methyl-6-pentyl-2H-pyranone | Rhizoctonia solani | 100% |

| 4-Methyl-6-amyl-2H-pyranone | Fusarium moniliforme | 97.92% |

Case Studies

- Neuroprotective Study : A study demonstrated that MPhP protects astrocytes from hydrogen peroxide-induced cell death by enhancing mitochondrial function, thereby suggesting its potential use in treating neurodegenerative conditions .

- Agricultural Application : Research conducted on the antifungal activity of MPhP derivatives revealed that they effectively inhibit the growth of several plant pathogenic fungi, indicating their potential as eco-friendly fungicides .

Wirkmechanismus

The mechanism of action of 4-methyl-6-phenyl-2H-pyranone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . These interactions can lead to various biological effects, such as modulation of metabolic processes, inhibition of microbial growth, or alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 2H-Pyran-2-one, 4-methoxy-6-methyl-

- 4-Methoxy-6-phenethyl-2H-pyran-2-one

- 4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one

Uniqueness: 4-methyl-6-phenyl-2H-pyranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Methyl-6-phenyl-2H-pyranone, a compound belonging to the pyranone family, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- CAS Number : 4467-30-5

The structure of this compound features a pyran ring fused with a ketone group, characterized by a methyl group at the 4-position and a phenyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Neuroprotective Effects

One of the notable biological activities of this compound is its neuroprotective effect, particularly in astrocytes. Research indicates that this compound can protect astrocytes against hydrogen peroxide-induced toxicity. The proposed mechanism involves enhancing mitochondrial functionality and modulating reactive oxygen species (ROS) pathways, which are crucial in cellular stress responses .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, certain synthesized derivatives demonstrated significant anti-proliferative activities, with IC50 values indicating effective inhibition of cancer cell growth . The presence of electron-withdrawing groups in these derivatives enhances their cytotoxic potential.

Biological Activity Summary Table

| Biological Activity | Mechanism | Target Cells/Organisms | IC50 Values (µM) |

|---|---|---|---|

| Neuroprotection | Mitochondrial enhancement, ROS modulation | Astrocytes | Not specified |

| Anticancer | Cytotoxicity | Various human tumor cell lines | 0.25 - 0.59 |

| Antimicrobial | Inhibition of microbial growth | Bacteria and fungi | Not specified |

Study on Neuroprotection

A study highlighted the protective effects of this compound on astrocytes subjected to oxidative stress. The findings suggested that the compound could significantly reduce cell death caused by hydrogen peroxide exposure, thereby indicating its potential as a therapeutic agent in neurodegenerative diseases .

Anticancer Research

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer activities against multiple cell lines such as NCI-H460 and HCT-116. The results showed promising cytotoxic effects, with specific compounds achieving IC50 values as low as 0.25 µM against certain cancer types . Morphological assessments via fluorescent microscopy revealed significant changes in treated cells, further supporting the compound's potential as an anticancer agent.

Eigenschaften

IUPAC Name |

4-methyl-6-phenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWPRQLOLYFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480939 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-30-5 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.